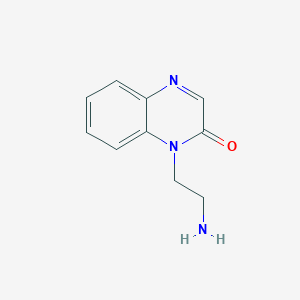
1-(2-aminoethyl)quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-aminoethyl)quinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of quinoxaline derivatives, including 1-(2-aminoethyl)quinoxalin-2(1H)-one. Research indicates that these compounds exhibit significant antibacterial and antifungal activities against a range of pathogens.
- Study Findings : A study synthesized several substituted quinoxalin-2(1H)-one derivatives, which were evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The results demonstrated that these derivatives possess considerable antimicrobial efficacy, making them promising candidates for developing new antimicrobial agents .
| Compound | Target Microorganism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Significant |
| This compound | Candida albicans | Effective |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Recent studies have focused on its ability to inhibit specific enzymes and pathways involved in cancer progression.
- Colorectal Cancer Research : A recent study evaluated quinoxalinone derivatives for their inhibitory effects on COX-2 and LDHA enzymes, which are implicated in colorectal cancer. The results indicated that certain derivatives exhibited moderate to high inhibition rates, suggesting their potential as therapeutic agents against colorectal cancer .
| Compound | COX-2 Inhibition (%) | LDHA Inhibition (%) |
|---|---|---|
| This compound | 57.85% (moderate) | 50.20% (moderate) |
| Derivative A | 100% (high) | 84.95% (high) |
| Derivative B | 42.90% (low) | 9.05% (very low) |
Enzymatic Inhibition
In addition to its antimicrobial and anticancer activities, this compound has shown promise in inhibiting various enzymes that play crucial roles in cellular processes.
- Mechanisms of Action : The compound has been studied for its effects on protein kinases and other receptor tyrosine kinases, which are vital in signaling pathways related to cell proliferation and survival. These interactions suggest that the compound could be useful in developing targeted therapies for diseases characterized by abnormal cell growth .
Synthetic Applications
The versatility of quinoxaline derivatives extends to synthetic applications, where they serve as intermediates in the synthesis of more complex molecules.
- Multi-component Reactions : Recent advancements have explored the direct C–H functionalization of quinoxalin-2(1H)-ones, allowing for the construction of diverse molecular architectures in a single step. This approach not only simplifies synthesis but also enhances the functional diversity of the resulting compounds .
化学反应分析
Schiff Base Formation
The primary amine group in 1-(2-aminoethyl)quinoxalin-2(1H)-one reacts with aldehydes to form Schiff bases under mild conditions. This reaction is pivotal for synthesizing bioactive derivatives.
Reaction Conditions :
- Reagents : Aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde)
- Conditions : Reflux in ethanol (2–4 hr), room-temperature stirring (15–30 min)
- Catalyst : None required
Mechanism :
- Nucleophilic attack by the amine on the aldehyde carbonyl.
- Dehydration to form the imine bond.
C–H Functionalization at C3
The C3 position of the quinoxalinone core undergoes radical-mediated vinylation and alkylation, enabled by the electron-deficient aromatic system.
Key Reactions :
- Vinylation with Alkenes :
- Reagents : Styrene derivatives, ammonium persulfate [(NH₄)₂S₂O₈]
- Conditions : 100°C, 12 hr, solvent-free
- Products : 3-Vinylated derivatives (e.g., 3-styrylquinoxalin-2(1H)-one)
| Alkene | Product | Yield (%) | Reference |
|---|---|---|---|
| Styrene | 3-Styryl-1-(2-aminoethyl)quinoxalin-2(1H)-one | 68 | |
| 4-Chlorostyrene | 3-(4-Chlorostyryl)-1-(2-aminoethyl)quinoxalin-2(1H)-one | 60 |
Mechanism :
- Persulfate generates sulfate radicals (SO₄- ⁻).
- Alkene addition to the radical forms an alkyl radical.
- Radical addition at C3 followed by oxidation yields the product.
- Alkylation via Multicomponent Reactions :
- Reagents : DMSO, H₂O₂, styrene
- Conditions : 60°C, 6 hr
- Products : 3-Alkylquinoxalin-2(1H)-ones
Photocatalytic Dehydrogenative Amination
The aminoethyl side chain participates in photoinduced cross-dehydrogenative coupling (CDC) with aliphatic amines.
Reaction Conditions :
- Catalyst : None (metal-free)
- Light Source : Visible light (450 nm)
- Oxidant : O₂ (ambient air)
| Amine | Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexylamine | 3-(Cyclohexylamino)-1-(2-aminoethyl)quinoxalin-2(1H)-one | 75 | |
| Morpholine | 3-(Morpholino)-1-(2-aminoethyl)quinoxalin-2(1H)-one | 70 |
Mechanism :
- Photoexcitation of quinoxalinone generates a radical intermediate.
- Hydrogen atom transfer (HAT) from the amine forms a nitrogen-centered radical.
- Radical recombination yields the aminated product.
Three-Component Reactions
This compound participates in tandem reactions to construct complex scaffolds:
Biological Activity Correlations
Derivatives of this compound exhibit:
属性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
1-(2-aminoethyl)quinoxalin-2-one |
InChI |
InChI=1S/C10H11N3O/c11-5-6-13-9-4-2-1-3-8(9)12-7-10(13)14/h1-4,7H,5-6,11H2 |
InChI 键 |
IUXSKOMLQBDFRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















